Z-D-Orn-OH
Overview
Description
®-5-Amino-2-(((benzyloxy)carbonyl)amino)pentanoic acid is a chiral amino acid derivative. It is often used in peptide synthesis and as a building block in the preparation of various pharmaceuticals. The compound’s structure includes an amino group, a benzyloxycarbonyl-protected amino group, and a carboxylic acid group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Amino-2-(((benzyloxy)carbonyl)amino)pentanoic acid typically involves the protection of the amino group of a suitable amino acid precursor, followed by selective deprotection and further functionalization.
Industrial Production Methods
Industrial production of ®-5-Amino-2-(((benzyloxy)carbonyl)amino)pentanoic acid often employs biocatalysis due to its high enantioselectivity and environmentally friendly nature. Enzymes such as amino acid oxidases and aminotransferases are used to achieve the desired chirality and functionalization .
Chemical Reactions Analysis
Types of Reactions
®-5-Amino-2-(((benzyloxy)carbonyl)amino)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as trifluoroacetic acid for deprotection or other acyl chlorides for re-protection.
Major Products Formed
The major products formed from these reactions include various protected and deprotected amino acids, amides, and esters, which are useful intermediates in further synthetic applications .
Scientific Research Applications
®-5-Amino-2-(((benzyloxy)carbonyl)amino)pentanoic acid is widely used in scientific research, particularly in:
Chemistry: As a building block in the synthesis of complex organic molecules and peptides.
Biology: In the study of enzyme mechanisms and protein synthesis.
Medicine: As an intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.
Industry: In the production of fine chemicals and as a chiral auxiliary in asymmetric synthesis
Mechanism of Action
The mechanism of action of ®-5-Amino-2-(((benzyloxy)carbonyl)amino)pentanoic acid involves its incorporation into peptides and proteins, where it can influence the structure and function of the resulting molecules. The benzyloxycarbonyl group serves as a protecting group, preventing unwanted reactions during synthesis and allowing for selective deprotection at later stages .
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-5-(((tert-butoxycarbonyl)amino)pentanoic acid: Similar in structure but with a different protecting group.
®-2,5-bis(((benzyloxy)carbonyl)amino)pentanoic acid: Contains an additional benzyloxycarbonyl group
Uniqueness
®-5-Amino-2-(((benzyloxy)carbonyl)amino)pentanoic acid is unique due to its specific chiral configuration and the presence of the benzyloxycarbonyl protecting group, which provides stability and selectivity in synthetic applications. Its versatility in various chemical reactions and applications in different fields makes it a valuable compound in research and industry .
Properties
IUPAC Name |
(2R)-5-amino-2-(phenylmethoxycarbonylamino)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c14-8-4-7-11(12(16)17)15-13(18)19-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9,14H2,(H,15,18)(H,16,17)/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYGRWJVRLNJIMR-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@H](CCCN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427172 | |
Record name | N~2~-[(Benzyloxy)carbonyl]-D-ornithine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00427172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112229-51-3 | |
Record name | N~2~-[(Benzyloxy)carbonyl]-D-ornithine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00427172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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